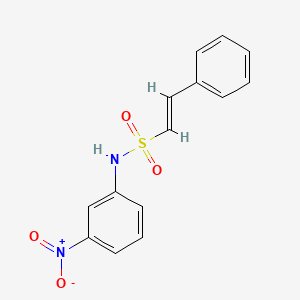![molecular formula C21H22N4O2 B5644571 [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B5644571.png)
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, an imidazole ring, and a methanone group, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately and then coupled with the pyrrolidine derivative.
Final Coupling Reaction: The final step involves coupling the imidazole derivative with the pyrrolidine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Selection of Catalysts: Using efficient catalysts to enhance reaction rates.
Optimization of Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Pharmacology: Research can focus on its pharmacokinetics and pharmacodynamics to evaluate its potential as a drug candidate.
Industrial Applications: The compound can be used in the development of new materials or as a precursor in chemical synthesis.
Mecanismo De Acción
The mechanism of action of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets would require detailed studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone: shares similarities with other compounds containing pyrrolidine and imidazole rings.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
2-Thiophenemethylamine:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-27-18-4-2-3-16(11-18)19-12-25(13-20(19)22)21(26)15-5-7-17(8-6-15)24-10-9-23-14-24/h2-11,14,19-20H,12-13,22H2,1H3/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTVDPYZJOQIED-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5644495.png)
![{4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol](/img/structure/B5644510.png)

![{[3-(2-thienylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5644516.png)
![N-cyclopentyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B5644531.png)

![2-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5644548.png)

![Ethyl 2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5644565.png)

![1-(3-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B5644579.png)


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5644601.png)
